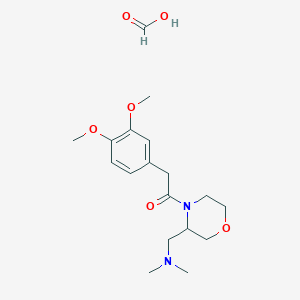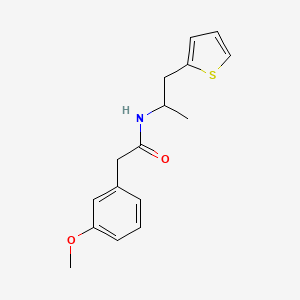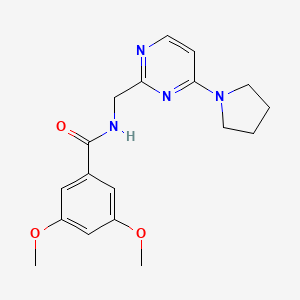![molecular formula C19H16N6OS B2397360 N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891106-49-3](/img/structure/B2397360.png)
N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and PI3K Inhibition
Research on compounds structurally similar to "N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide" has highlighted their potential in anticancer therapy, particularly through the inhibition of PI3Ks (phosphoinositide 3-kinases). Modification of related compounds by replacing certain groups has led to notable antiproliferative activities against human cancer cell lines, reduced acute oral toxicity, and efficacious inhibition of tumor growth in animal models, suggesting their utility as potent PI3K inhibitors and anticancer agents (Xiao-meng Wang et al., 2015).
Antiasthma Agents
Studies have also explored the development of triazolo and pyridazine derivatives as potential antiasthma agents. These compounds have shown activity as mediator release inhibitors, which is crucial for managing asthma symptoms. The structural activity evaluation of these compounds has led to the identification of derivatives with the best activity for further pharmacological and toxicological study (J. Medwid et al., 1990).
Antimicrobial and Antioxidant Activities
A series of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the versatility of triazolo[4,3-b]pyridazine derivatives in addressing microbial infections and oxidative stress, thus contributing to the development of new therapeutic agents (E. M. Flefel et al., 2018).
Cardiovascular Applications
Further research into triazolo[4,3-b]pyridazine derivatives has revealed their potential in cardiovascular applications, particularly in coronary vasodilation and antihypertensive activities. These findings suggest the promise of such compounds as cardiovascular agents, offering a new avenue for the treatment of heart-related conditions (Y. Sato et al., 1980).
Insecticidal Applications
The synthesis and characterization of sulfonamide thiazole derivatives, including triazolo[4,3-b]pyridazine derivatives, have shown potential insecticidal activities against agricultural pests like the cotton leafworm. This research underscores the potential of such compounds in developing new insecticidal agents to protect crops (Nanees N. Soliman et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Result of Action
If the compound acts as an inhibitor of c-met kinase, it could potentially lead to decreased cell growth and migration, particularly in cancer cells where c-met kinase is often overexpressed .
properties
IUPAC Name |
N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-5-2-3-7-15(13)21-18(26)12-27-19-23-22-17-9-8-16(24-25(17)19)14-6-4-10-20-11-14/h2-11H,12H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKFULFSYFORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)


![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B2397291.png)
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)

